3-Oxa-7,9-dithiabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxa-7,9-dithiabicyclo[3.3.1]nonane is a bicyclic compound characterized by the presence of oxygen and sulfur atoms within its structure. This compound is notable for its unique double-chair conformation, which is influenced by lone pair repulsions . The bicyclo[3.3.1]nonane framework is prevalent in many biologically active natural products, making it a subject of interest in various fields of research .
Vorbereitungsmethoden
The synthesis of 3-Oxa-7,9-dithiabicyclo[3.3.1]nonane involves several routes. One common method includes the reaction of appropriate precursors under specific conditions to form the bicyclic structure. The synthetic routes often involve the use of organometallics and nanoconjugates for catalytic and biological applications . Industrial production methods may vary, but they typically involve large-scale reactions under controlled conditions to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
3-Oxa-7,9-dithiabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acids, bases, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Oxa-7,9-dithiabicyclo[3.3.1]nonane has a wide range of scientific research applications:
Chemistry: It is used in asymmetric catalysis and as a precursor for more complex synthetic targets.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the development of ion receptors, metallocycles, and molecular tweezers.
Wirkmechanismus
The mechanism of action of 3-Oxa-7,9-dithiabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Oxa-7,9-dithiabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
9-Oxabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with different heteroatoms.
9-Thiabicyclo[3.3.1]nonane: Another related compound with sulfur atoms in its structure.
3,7-Diazabicyclo[3.3.1]nonane: This compound contains nitrogen atoms and is used in various synthetic applications.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
35538-61-5 |
---|---|
Molekularformel |
C6H10OS2 |
Molekulargewicht |
162.3 g/mol |
IUPAC-Name |
3-oxa-7,9-dithiabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H10OS2/c1-5-3-8-4-6(9-5)2-7-1/h5-6H,1-4H2 |
InChI-Schlüssel |
BCNAHBKYKLGMCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CSCC(S2)CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.